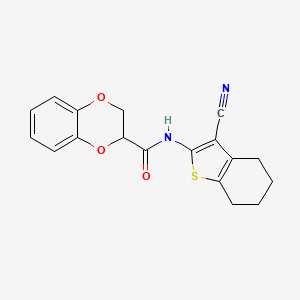N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
CAS No.: 451517-65-0
Cat. No.: VC6871627
Molecular Formula: C18H16N2O3S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 451517-65-0 |
|---|---|
| Molecular Formula | C18H16N2O3S |
| Molecular Weight | 340.4 |
| IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O3S/c19-9-12-11-5-1-4-8-16(11)24-18(12)20-17(21)15-10-22-13-6-2-3-7-14(13)23-15/h2-3,6-7,15H,1,4-5,8,10H2,(H,20,21) |
| Standard InChI Key | GPFCCUGOPORAEN-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C#N |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The compound integrates two heterocyclic systems: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 2,3-dihydro-1,4-benzodioxine unit. The benzothiophene moiety features a sulfur atom within its fused bicyclic structure, while the benzodioxine component contains two oxygen atoms in a 1,4-dioxane ring . A cyano (-C≡N) group at the 3-position of the benzothiophene and a carboxamide (-CONH-) linker bridging the two heterocycles define its substitution pattern .
Molecular Formula and Weight
The molecular formula C₁₉H₁₈N₂O₂S corresponds to a molecular weight of 338.4 g/mol . Key structural identifiers include:
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated at 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The cyano group enhances polarity, while the benzodioxine’s ether oxygens may contribute to hydrogen-bonding capacity. These properties align with trends observed in neuroactive compounds targeting central nervous system (CNS) receptors .
Stability and Reactivity
Under standard conditions, the compound is stable in solid form but may undergo hydrolysis at the carboxamide bond under strongly acidic or basic conditions. The benzothiophene’s sulfur atom confers resistance to oxidative degradation compared to purely hydrocarbon analogs .
Synthesis and Characterization
Synthetic Routes (Hypothetical)
Though no explicit synthesis is documented for this compound, analogous benzothiophene-benzodioxine hybrids are typically synthesized via:
-
Friedel-Crafts acylation to attach the carboxamide linker.
-
Cyclocondensation of thiophenol derivatives with diols to form the benzodioxine ring .
Spectroscopic Data
Predicted spectral characteristics include:
-
¹H NMR: A singlet at δ 4.25 ppm (benzodioxine methylene protons) and a triplet at δ 2.80 ppm (tetrahydrobenzothiophene cyclohexene protons) .
-
IR Spectroscopy: Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1650 cm⁻¹ (amide C=O) .
Biological Activity and Applications
Alpha-2C Adrenergic Receptor Antagonism
Structural analogs, such as 2,3-dihydrobenzo dioxin-2-ylmethyl derivatives, demonstrate alpha-2C adrenergic receptor antagonism, implicating potential utility in treating CNS disorders like Parkinson’s disease and depression . While direct evidence for this compound is lacking, its benzodioxine carboxamide motif mirrors pharmacophores in patented antagonists .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume